4-Quinolinamine, 7-ethoxy-2-methyl-
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Overview
Description
4-Quinolinamine, 7-ethoxy-2-methyl- is a heterocyclic aromatic amine with a quinoline backbone This compound is part of the quinolinamine family, known for its diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 7-ethoxy-2-methyl- typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as transition metals or metal-free ionic liquids can be employed to facilitate the reactions. Green chemistry approaches, including solvent-free conditions and microwave-assisted synthesis, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinamine, 7-ethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
4-Quinolinamine, 7-ethoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting non-small cell lung cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 7-ethoxy-2-methyl- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of nucleic acids and proteins in pathogens. In anticancer research, it inhibits key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation .
Comparison with Similar Compounds
8-Quinolinamine: Known for its broad-spectrum anti-infective properties.
4-Ethoxy-2-quinolinamine: Similar in structure but with different functional groups, leading to varied biological activities
Uniqueness: 4-Quinolinamine, 7-ethoxy-2-methyl- stands out due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both ethoxy and methyl groups provides a unique combination of properties that can be fine-tuned for specific applications .
Properties
CAS No. |
66735-28-2 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-ethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
RAVPLVMWNYMEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)N)C |
Origin of Product |
United States |
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